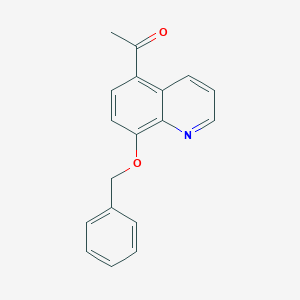

5-Acetyl-8-(phenylmethoxy)quinoline

Description

Historical Context and Evolution of Quinoline (B57606) Derivatives in Therapeutics

The story of quinoline in medicine began with the isolation of quinine (B1679958) from the bark of the Cinchona tree in 1820. researchgate.netglobalresearchonline.net For over a century, quinine was the primary treatment for malaria. researchgate.net This natural product served as the blueprint for the development of synthetic quinoline-based antimalarials such as chloroquine (B1663885), primaquine, and mefloquine (B1676156) in the 20th century. researchgate.netglobalresearchonline.net The success in antimalarial therapy spurred further exploration of the quinoline scaffold, leading to the discovery of its utility in other therapeutic areas. nih.gov Over the years, quinoline derivatives have been successfully developed as antibacterial (e.g., ciprofloxacin), anticancer (e.g., topotecan), and anti-inflammatory agents, among others. researchgate.netnih.gov

Significance of the Quinoline Moiety in Drug Discovery and Development

The significance of the quinoline moiety in drug discovery is multifaceted. nih.govnumberanalytics.com Its rigid, planar structure provides a robust scaffold for the precise spatial arrangement of various functional groups, allowing for the optimization of drug-receptor interactions. researchgate.net The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor, a key interaction in many biological systems. nih.gov Furthermore, the quinoline ring system can be readily functionalized at multiple positions, enabling chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates. researchgate.netresearchgate.net This chemical tractability has cemented the quinoline scaffold's position as a highly valuable and "druggable" entity in modern medicinal chemistry. nih.gov

Overview of Research Trajectories for 5-Acetyl-8-(phenylmethoxy)quinoline and its Analogs

Research into this compound and its analogs is driven by the continued interest in the therapeutic potential of substituted quinolines. The presence of an acetyl group at the 5-position and a phenylmethoxy group at the 8-position provides a unique chemical entity with potential for diverse biological activities. cymitquimica.com Investigations into this specific compound and its derivatives are often aimed at exploring their potential as antimicrobial and anticancer agents. Studies have shown that modifications at the 5 and 8 positions of the quinoline ring can significantly influence the biological activity of the resulting compounds. For instance, the introduction of an acetyl group can enhance the cytotoxic effects on various cancer cell lines. Research trajectories for this class of compounds often involve the synthesis of new analogs with varied substituents to establish structure-activity relationships (SAR) and to identify lead compounds with improved potency and selectivity. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(8-phenylmethoxyquinolin-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c1-13(20)15-9-10-17(18-16(15)8-5-11-19-18)21-12-14-6-3-2-4-7-14/h2-11H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSIKCNONKHROY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C2C=CC=NC2=C(C=C1)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548264 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26872-48-0 | |

| Record name | 1-[8-(Benzyloxy)quinolin-5-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Compound in Focus: 5 Acetyl 8 Phenylmethoxy Quinoline

Synthesis and Chemical Properties

5-Acetyl-8-(phenylmethoxy)quinoline is a synthetic organic compound belonging to the quinoline (B57606) family. Its synthesis can be achieved through methods like the Friedel-Crafts acetylation of 8-benzyloxyquinoline.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-[8-(phenylmethoxy)quinolin-5-yl]ethanone |

| CAS Number | 26872-48-0 |

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

Data sourced from multiple reputable chemical suppliers.

The chemical structure features a quinoline core substituted with an acetyl group at the 5-position and a benzyloxy (phenylmethoxy) group at the 8-position. phytobank.ca This structure allows for a variety of chemical reactions, including oxidation to form N-oxides and reduction to yield tetrahydroquinoline derivatives.

Biological and Pharmacological Activities

The biological activity of this compound and its analogs is a subject of ongoing research, with studies indicating potential in several therapeutic areas.

Antimicrobial Effects

Quinoline derivatives have a well-established history of antimicrobial activity. orientjchem.org Research suggests that compounds like this compound may exhibit antibacterial properties by targeting bacterial DNA gyrase, an enzyme essential for DNA replication. This mechanism is a hallmark of the quinolone class of antibiotics.

Anticancer Potential

Studies have demonstrated that quinoline derivatives can possess significant anticancer activity. nih.govorientjchem.org The planar quinoline ring can intercalate into DNA, disrupting replication and transcription in cancer cells. researchgate.net For this compound, the acetyl group at the 5-position and the phenylmethoxy group at the 8-position are thought to contribute to its cytotoxic effects against various cancer cell lines. Research has shown that similar compounds exhibit activity against cell lines such as HCT-116, HeLa, and A549.

Other Reported Activities

The versatility of the quinoline scaffold suggests that this compound and its derivatives may possess other pharmacological properties. For instance, it is used as an intermediate in the preparation of phenylethanolamine derivatives that act as β2-adrenoceptor agonists. srdpharma.com The broader class of 8-hydroxyquinoline (B1678124) derivatives, to which this compound is related, has been investigated for a wide array of biological activities, including anti-inflammatory and neuroprotective effects. nih.gov

Table 2: Investigated Biological Activities of this compound Analogs

| Activity | Target/Mechanism | Cell Lines/Organisms |

| Antibacterial | DNA Gyrase Inhibition | Staphylococcus aureus, Escherichia coli |

| Anticancer | DNA Intercalation, Cytotoxicity | HCT-116, HeLa, A549 |

This table is a summary of reported activities for analogous compounds and may not be specific to this compound itself.

Conclusion

The quinoline (B57606) scaffold remains a highly privileged and fruitful starting point for the design and development of new therapeutic agents. Its rich history and continued success in producing clinically relevant drugs underscore its importance in medicinal chemistry. The compound 5-Acetyl-8-(phenylmethoxy)quinoline, with its unique substitution pattern, represents a promising area of research within the broader field of quinoline chemistry. Further investigation into its synthesis, biological activities, and structure-activity relationships will be crucial in unlocking its full therapeutic potential and that of its analogs.

Advanced Synthetic Methodologies for this compound and its Derivatives

The synthesis of quinoline-based compounds is a cornerstone of heterocyclic chemistry, driven by their prevalence in pharmaceuticals and functional materials. The specific molecule, this compound, incorporates a functionalized quinoline core, making its synthesis a subject of strategic chemical design. This article explores advanced methodologies for its preparation, beginning with foundational strategies for constructing the quinoline scaffold and moving to targeted methods for introducing the specific acetyl and phenylmethoxy groups.

Mechanisms of Action and Molecular Interactions of 5 Acetyl 8 Phenylmethoxy Quinoline Analogs

Cellular and Subcellular Targeting

Analogs of 5-Acetyl-8-(phenylmethoxy)quinoline have demonstrated the ability to target critical cellular organelles and pathways, leading to significant disruptions in cell homeostasis and viability.

The mitochondrion is a key target for many quinoline-based compounds. The mitochondrial membrane potential (ΔΨm) is crucial for maintaining the proper function of the electron transport chain and ATP synthesis. nih.gov A disruption of this potential is a hallmark of mitochondrial dysfunction and a critical event in the initiation of apoptosis. Studies on various quinoline (B57606) derivatives suggest that they can induce a collapse of the ΔΨm. nih.gov For instance, certain quinoline derivatives have been shown to lead to a decrease in the mitochondrial membrane potential in cancer cells. This effect is often a precursor to the release of pro-apoptotic factors from the mitochondria. The lipophilic and cationic nature of some quinoline analogs facilitates their accumulation within the negatively charged mitochondrial matrix, where they can interfere with the components of the electron transport chain. nih.gov

A common mechanistic feature of many biologically active quinoline derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.gov ROS, such as superoxide (B77818) anions and hydrogen peroxide, are highly reactive molecules that can cause damage to cellular components, including lipids, proteins, and DNA. nih.gov Research on quinoline-5,8-dione derivatives has shown a dose-dependent increase in intracellular ROS levels in cancer cells. nih.gov This elevation of ROS can overwhelm the cellular antioxidant defense systems, leading to a state of oxidative stress that triggers cell death pathways. nih.govnih.gov The generation of ROS by quinoline analogs can be linked to their interaction with mitochondrial complexes or other cellular enzymes, leading to electron leakage and the subsequent reduction of molecular oxygen to form superoxide.

The disruption of mitochondrial function by quinoline analogs directly impacts cellular bioenergetics. By interfering with the electron transport chain and collapsing the mitochondrial membrane potential, these compounds can inhibit oxidative phosphorylation, the primary process of ATP generation in most cells. nih.gov Some quinoline-based compounds have been identified as inhibitors of specific complexes within the electron transport chain. nih.gov This inhibition leads to a depletion of cellular ATP levels, creating an energy crisis that can contribute to cell death. The interference with bioenergetic metabolism is a significant aspect of the anti-proliferative effects observed for many quinoline derivatives.

The culmination of mitochondrial dysfunction, ROS generation, and bioenergetic stress often leads to the activation of programmed cell death pathways. Quinoline derivatives have been shown to induce apoptosis, a controlled form of cell death characterized by specific morphological and biochemical changes. nih.govresearchgate.net Key events in apoptosis include the activation of caspases, a family of proteases that execute the apoptotic program. researchgate.net Studies on quinoline analogs have demonstrated the cleavage and activation of caspase-3, a key executioner caspase. nih.gov Furthermore, these compounds can modulate the expression of proteins belonging to the Bcl-2 family, which are critical regulators of apoptosis. nih.gov

In some instances, at high concentrations or in specific cell types, quinoline compounds may also induce necrosis, a form of cell death characterized by cell swelling and lysis. nih.gov Programmed necrosis, or necroptosis, is an alternative cell death pathway that can be activated when apoptosis is inhibited.

Table 1: Effects of Representative Quinoline Analogs on Cellular Processes

| Quinoline Analog Type | Effect | Cellular Target/Pathway | Reference |

|---|---|---|---|

| Quinoline-5,8-diones | Increased ROS levels, Apoptosis induction | NQO1-mediated redox cycling | nih.gov |

| Combretastatin A-4 Quinoline Derivatives | G2/M phase arrest, Apoptosis induction | Tubulin polymerization, Mitochondrial-dependent pathway | nih.gov |

Nucleic Acid Interactions

In addition to their effects on cellular organelles and metabolic pathways, quinoline derivatives have been shown to interact directly with nucleic acids, particularly DNA.

The planar aromatic structure of the quinoline ring system is well-suited for intercalation into the DNA double helix. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of DNA, leading to a distortion of the DNA structure and interference with DNA replication and transcription. nih.gov This mechanism is a well-established mode of action for many anticancer drugs. nih.gov Studies on various quinoline-based compounds have confirmed their ability to bind to DNA and act as intercalating agents. nih.govnih.gov This interaction can lead to cell cycle arrest and the induction of DNA damage response pathways, ultimately contributing to the cytotoxic effects of these compounds. nih.govnih.gov The affinity and mode of binding can be influenced by the nature and position of substituents on the quinoline ring.

Table 2: DNA Interaction Profile of Quinoline Derivatives

| Interaction Type | Consequence | Implicated in | Reference |

|---|---|---|---|

| DNA Intercalation | Inhibition of DNA replication and transcription | Anticancer activity | nih.gov |

| DNA Minor Groove Binding | Conformational shift in DNA-protein complexes | Inhibition of DNA methyltransferases | nih.gov |

Inhibition of DNA Synthesis and Replication

Quinoline derivatives are a broad class of compounds, some of which are well-documented for their ability to interfere with DNA synthesis and replication, primarily through the inhibition of key enzymes. While specific studies on analogs of this compound are limited, the parent compound itself has been noted to bind to DNA, which can interfere with its normal functions and subsequently lead to the inhibition of cell proliferation.

The broader class of quinolones is known to target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication. By inhibiting these enzymes, quinolones can effectively halt bacterial growth. Some quinoline-based compounds have also been found to inhibit DNA methyltransferases through a mechanism involving DNA intercalation. nih.gov This action can lead to a DNA damage response. nih.gov However, detailed research specifically elucidating the inhibitory effects of this compound analogs on DNA synthesis and replication is not extensively available in the current scientific literature.

Enzyme and Receptor Modulation

The interaction of this compound analogs with various enzymes and cellular receptors is a key area of investigation to understand their therapeutic potential.

DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1) is an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. nih.govsci-hub.st Its inhibition is a promising strategy for the development of new anti-tuberculosis drugs. nih.govsci-hub.st While various heterocyclic compounds are being explored as DprE1 inhibitors, there is currently no specific information available in the scientific literature regarding the inhibition of DprE1 by this compound or its analogs. nih.govsci-hub.stplos.orgnih.govresearchgate.net

Falcipain-2 Inhibition: Falcipain-2 is a cysteine protease of Plasmodium falciparum, the parasite responsible for malaria, and plays a crucial role in the degradation of hemoglobin. frontiersin.orgnih.gov As such, it is a significant target for antimalarial drug development. frontiersin.orgnih.gov Research has shown that certain quinoline-triazole hybrids can inhibit the catalytic activity of falcipain-2. rsc.org For instance, two compounds from a studied series, T4 and T7, were found to inhibit falcipain-2 with the following potencies: rsc.org

| Compound | IC₅₀ (µM) for Falcipain-2 Inhibition |

| T4 | 16.16 |

| T7 | 25.64 |

It is important to note that these findings are for quinoline-triazole hybrids, and specific studies on the inhibition of falcipain-2 by analogs of this compound are not currently available. Other chemotypes, such as isoquinolines and thiosemicarbazones, have also been identified as inhibitors of falcipain-2. nih.govresearchgate.net

NAD(P)H-quinone oxidoreductase (NQO1) Inhibition: NAD(P)H:quinone oxidoreductase 1 (NQO1) is a flavoenzyme that plays a role in cellular defense against oxidative stress. nih.govscbt.com Its inhibition has emerged as a potential strategy in cancer therapy. nih.gov Studies on novel amino-quinoline-5,8-dione derivatives, which share a structural relationship with the core of this compound, have demonstrated their potential as NQO1 inhibitors. nih.gov Certain compounds within this class have shown potent antiproliferative activity against cancer cell lines. nih.gov

For example, compounds 6d and 7d from a synthesized series displayed NQO1-dependent cytotoxicity and were identified as competitive inhibitors of NQO1. nih.gov

| Compound | Cell Line | Antiproliferative IC₅₀ (µM) |

| 6d | HeLaS3 | 0.80 |

| KB-vin | 1.52 | |

| 7d | HeLaS3 | 0.59 |

| KB-vin | 0.97 |

These findings highlight the potential for quinoline-based structures to inhibit NQO1, although direct studies on this compound analogs are needed for confirmation. nih.govrsc.org

The scientific literature currently lacks specific information on the modulation of Insulin-like Growth Factor (IGF) receptors by this compound or its direct analogs.

Liver X Receptors (LXRs) are nuclear receptors that are key regulators of lipid metabolism and have been identified as potential therapeutic targets for atherosclerosis. researchgate.net Certain quinoline derivatives have been investigated as LXR agonists. researchgate.net However, there is no specific data available in the current scientific literature to confirm or detail the LXR agonism of this compound or its analogs.

Influence on Gene and Protein Expression

The ability of a compound to alter the expression of key regulatory genes and proteins is a critical aspect of its mechanism of action.

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are central to the regulation of the cell cycle and apoptosis in response to cellular stress. nih.gov Some quinoline-based compounds have been shown to influence the p53 pathway. nih.gov For instance, certain quinoline analogs can elicit a DNA damage response that involves the activation of p53. nih.gov

Furthermore, the inhibition of NQO1, a known target of some quinoline derivatives, can lead to the degradation of p53. nih.gov This suggests a potential indirect mechanism by which certain quinoline analogs could modulate p53 levels.

It has also been observed that some compounds can induce the expression of p53 and p21. For example, treatment of A549 cells with 5-aza-2'-deoxycytidine leads to increased expression of both p53 and p21. nih.gov However, direct evidence from the scientific literature specifically detailing the alteration of p53 and p21 expression by this compound or its analogs is not currently available.

Modulation of Apoptotic and Anti-Apoptotic Proteins (e.g., BCL-2, BAX)

A crucial mechanism by which quinoline analogs exert their effects is through the modulation of the B-cell lymphoma 2 (BCL-2) family of proteins. This family of proteins is central to the regulation of the intrinsic pathway of apoptosis, or programmed cell death, maintaining a delicate balance between pro-survival (anti-apoptotic) and pro-apoptotic members. nih.gov In many cancers, this balance is skewed towards survival due to the overexpression of anti-apoptotic proteins like BCL-2 itself, which sequesters pro-apoptotic proteins, thereby preventing cell death. youtube.com

Research into quinoline derivatives has revealed their potential as BCL-2 inhibitors, functioning as BH3 mimetics. These molecules mimic the action of the BH3-only proteins (a class of pro-apoptotic proteins), which are the natural antagonists of anti-apoptotic BCL-2 members. nih.govnih.gov By binding to the same hydrophobic groove on the BCL-2 protein that would normally sequester pro-apoptotic partners, these quinoline-based compounds can displace them, freeing up pro-apoptotic proteins like BAX. youtube.com

Once liberated, BAX can undergo conformational changes, translocate to the mitochondria, and oligomerize to form pores in the outer mitochondrial membrane. nih.govnih.gov This process, known as mitochondrial outer membrane permeabilization (MOMP), is a point of no return in the apoptotic cascade.

Studies on specific quinoline analogs have provided evidence for this mechanism. For instance, a series of quinoline-based oxadiazole analogues demonstrated potent anti-proliferative activity in cancer cell lines that express BCL-2. nih.govbris.ac.uk One of the most potent compounds from this series, compound 6i, exhibited sub-micromolar inhibitory activity in a BCL-2/Bim peptide enzyme-linked immunosorbent assay (ELISA), indicating direct interference with the BCL-2 protein's binding function. nih.gov Molecular modeling suggested that this compound fits into the BCL-2 binding pocket, making key interactions that disrupt the protein's anti-apoptotic function. nih.gov

In another study, a synthesized tetrahydrobenzo[h]quinoline derivative was shown to induce apoptosis in MCF-7 human breast cancer cells. researchgate.net Gene and protein expression analysis revealed that the compound significantly decreased the expression of the anti-apoptotic protein BCL-2 while increasing the expression of the pro-apoptotic protein BAX. researchgate.net This shift in the BCL-2/BAX ratio is a classic indicator of a cell's susceptibility to apoptosis. researchgate.net

Table 1: Effect of Tetrahydrobenzo[h]quinoline on Apoptotic Protein Expression in MCF-7 Cells

Data sourced from a study on the apoptotic effect of a tetrahydrobenzo[h]quinoline derivative on MCF-7 cells. researchgate.net

Ion Channel and Membrane Permeabilization Mechanisms

Beyond interfering with intracellular signaling pathways, certain quinoline analogs can directly target and disrupt the cellular membrane and its associated ion channels. These actions can lead to a rapid loss of cellular integrity and viability.

Sodium Channel Blocking Activity

Voltage-gated sodium channels (NaV) are critical for the initiation and propagation of action potentials in excitable cells. mdpi.com The blocking of these channels is a therapeutic strategy for various conditions. While research specifically detailing the interaction of this compound with sodium channels is limited, the broader class of quinoline-containing compounds has been investigated for such properties.

The mechanism of sodium channel blockers often involves the physical occlusion of the channel's pore. These blocking molecules can enter the pore from either the extracellular or intracellular side and bind to specific sites within the ion conduction pathway. This binding prevents the flux of sodium ions across the membrane, thereby inhibiting depolarization. elifesciences.org

For example, studies on cannabidiol (B1668261) (CBD), while not a quinoline, provide a structural basis for how a hydrophobic molecule can block a sodium channel. Crystallography has shown that CBD binds within a novel site at the interface of the channel's fenestrations and its central hydrophobic cavity, effectively blocking the transmembrane pathway for sodium ions. elifesciences.orgbiorxiv.org It is plausible that some quinoline analogs, which are also often lipophilic, could adopt a similar mechanism, using their structural features to access and obstruct hydrophobic pockets or fenestrations within the channel structure, leading to inhibition of ion transport. The ability of a molecule to pass through the membrane can be enhanced by its lipophilicity, a feature often found in quinoline derivatives. acs.org

Plasma Membrane Permeabilization

A more drastic mechanism of action exhibited by some quinoline-based compounds is the induction of widespread plasma membrane permeabilization. This leads to a catastrophic loss of cellular homeostasis.

A notable example is the quinoline-derived antimicrobial compound HT61. Research has demonstrated that this compound acts directly on the cytoplasmic membrane of bacteria. nih.gov At concentrations both above and below its minimum inhibitory concentration, HT61 was shown to disrupt the membrane, leading to depolarization and the leakage of essential intracellular components, such as ATP. nih.gov

Further investigation using neutron reflectometry on model lipid bilayers revealed the extent of the structural damage. The studies showed that HT61 exposure leads to an increase in the amount of solvent within the hydrophobic region of the membrane, which is indicative of gross structural damage. nih.gov This effect was more pronounced in membranes with a higher content of anionic lipids. The interaction resulted in a level of membrane damage that could lead to almost total destruction of the bilayer. nih.gov

This mechanism suggests that certain analogs of this compound could function as membrane-active agents. By inserting into the lipid bilayer, they could disrupt the packing of phospholipids, leading to the formation of non-specific pores or defects. This would result in the uncontrolled movement of ions and small molecules across the membrane, dissipation of vital ion gradients, and ultimately, cell death.

Table 2: Summary of Membrane-Active Properties of Quinoline Analog HT61

Data sourced from a study on the mechanism of action of the quinoline-based antimicrobial HT61. nih.gov

Structure Activity Relationship Sar Studies of 5 Acetyl 8 Phenylmethoxy Quinoline and Its Derivatives

Positional Impact of Substituents on Quinoline (B57606) Ring Activity

The nature and position of substituents on the quinoline ring are critical determinants of biological activity. The electronic and steric properties of these functional groups dictate the molecule's interaction with biological targets.

Role of Substituents at the 5-Position (e.g., Acetyl, Aryl Fragments)

The C-5 position of the quinoline ring is a key site for substitution, and modifications at this position can significantly modulate biological activity. The introduction of an acetyl group, as seen in 5-Acetyl-8-(phenylmethoxy)quinoline, imparts specific electronic characteristics. The acetyl group is electron-withdrawing, which influences the acidity and chelating properties of the molecule. For instance, in a comparative study of 5-acetyl-8-hydroxyquinoline and 5-formyl-8-hydroxyquinoline, the acetyl group was noted for its inductive effects as an electronegative group. researchgate.net This electronic pull can be crucial for the formation of stable complexes with metal ions, a mechanism of action for several biologically active quinolines. researchgate.net

Research has shown that the type of substituent at the C-5 position can have a profound impact on the therapeutic potential of quinoline derivatives. For example, studies on anticancer agents have indicated that methyl substitution at the C-5 position of the quinoline ring can result in more potent activity compared to substitution at the C-6 position. biointerfaceresearch.com Furthermore, the synthesis of 5-substituted aminomethyl-8-hydroxyquinoline-7-sulphonic acids has yielded compounds with notable bactericidal activities. nih.gov In the realm of antibacterial agents, 5-amino-8-alkoxyquinolones have been synthesized and evaluated, demonstrating the importance of the amino group at this position for antibacterial efficacy. nih.gov

Influence of Substituents at the 8-Position (e.g., Phenylmethoxy, Hydroxyl)

The 8-position of the quinoline ring is another critical locus for substitution, with the nature of the group at this position greatly influencing the compound's pharmacological profile. The phenylmethoxy (benzyloxy) group in this compound is a bulky substituent that can influence receptor binding and pharmacokinetic properties. Studies on 8-benzyloxy-substituted quinoline ethers have demonstrated their potential as antimicrobial agents. For example, a series of these ethers were screened for activity against various bacteria and a fungal species, with one derivative showing significant growth inhibitory activity against Aspergillus niger. researchgate.net In a different therapeutic area, 8-(benzyloxy)-2-phenylpyrazolo[4,3-c]quinoline was designed and synthesized as an agonist for the benzodiazepine (B76468) receptor, highlighting the versatility of the benzyloxy group in drug design. nih.gov

Replacing the phenylmethoxy group with a hydroxyl group to form an 8-hydroxyquinoline (B1678124) (8-HQ) derivative introduces a metal-chelating motif that is a cornerstone of the activity of many such compounds. The unsubstituted phenolic group at position 8 has been described as a key structural fragment necessary for the biological activity of certain quinoline-5-sulfonamides. mdpi.com Derivatives featuring hydroxyl or acyloxy groups at the 8-position have been reported to exhibit moderate anticancer activities. nih.gov

Alkoxy groups at the C-8 position have also been explored. A series of 8-methoxyquinolones showed antibacterial activity against a range of bacteria equivalent to more traditional 8-fluoro or 8-chloro substituted compounds, but with a reduction in potential side effects like phototoxicity. nih.gov While 8-ethoxy derivatives had an even better safety profile, they were found to be less active in antibacterial assays. nih.gov

Table 1: Impact of C-8 Substituents on Antibacterial Activity of Quinolones

| C-8 Substituent | Relative Antibacterial Activity | Side Effect Profile (Phototoxicity) |

| -F, -Cl | High | Higher |

| -OCH₃ | High (equivalent to -F, -Cl) | Reduced |

| -OC₂H₅ | Lower | Further Reduced |

Data derived from a comparative study of 8-substituted quinolones. nih.gov

Significance of Modifications at C-2, C-4, C-6, and C-7 Positions

While the substituents at positions 5 and 8 are central to the identity of this compound, modifications at other positions on the quinoline ring also play a significant role in defining the structure-activity relationship.

C-2 Position: The introduction of aryl groups at the C-2 position has been shown to yield quinoline derivatives with selective anticancer activity. rsc.org In contrast, the introduction of a methyl group at the C-3 position has been shown to abrogate the activity of certain quinoline-based inhibitors, while 2-alkyl substitution did not have a significant impact on the yield in other synthetic pathways. nih.govnih.gov

C-4 Position: The C-4 position is another key site for modification. For instance, a series of 4-aminoquinolines featuring a benzyloxybenzyl moiety were synthesized and demonstrated antimycobacterial activity. nih.gov

C-6 Position: Substitutions at the C-6 position have been shown to be crucial for anticancer activity. Studies have revealed that C-6 substituted 2-phenylquinolines exhibit significant cytotoxic effects against various cancer cell lines. rsc.org In a series of 4-aminoquinolines, the presence of a chlorine atom at the C-6 position resulted in consistent antimycobacterial activity, regardless of other substitutions on a peripheral benzyloxy group. nih.gov

C-7 Position: The C-7 position has been a target for creating fused ring systems. For example, the cyclization of substituents at the C-7 and C-8 positions to form an oxazine (B8389632) ring has been explored in the development of novel inhibitors. nih.gov

Importance of Functional Group Characteristics

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic nature of the substituents on the quinoline ring is a paramount factor in determining biological activity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution across the heterocyclic system, thereby influencing its reactivity and interaction with biological macromolecules.

Generally, the presence of EDGs enriches the electron density of the quinoline ring system, which can enhance the stability of metal complexes and, in some cases, increase catalytic or biological activity. nih.gov Conversely, EWGs decrease the electron density of the ring. nih.gov The acetyl group at the C-5 position of the titular compound is an EWG, which can make the quinoline ring more susceptible to certain types of reactions and influence its binding characteristics. researchgate.net

The influence of these electronic effects is highly context-dependent. For example, in a series of quinoline-imidazole hybrids with antimalarial activity, an electron-donating methoxy (B1213986) group at the C-2 position enhanced activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. acs.org In another study on antimycobacterial 4-aminoquinolines, the presence of electron-withdrawing halogen atoms on a peripheral benzyloxy ring resulted in more potent compounds. nih.gov

Impact of Planarity and Extended Conjugation Systems

The planar nature of the aromatic quinoline ring is a key feature that facilitates stacking interactions with biological targets such as DNA or aromatic residues in enzyme active sites. The introduction of substituents can either maintain or disrupt this planarity, thereby affecting biological activity.

Contribution of Specific Moieties (e.g., Sulfonamide, Thiazole (B1198619), Phosphine (B1218219) Oxide)

The biological activity of quinoline derivatives can be significantly modulated by the introduction of various functional groups. While direct studies on sulfonamide, thiazole, and phosphine oxide derivatives of this compound are not extensively documented in publicly available research, the broader class of quinoline compounds offers insights into the potential contributions of these moieties.

Sulfonamide Moiety: The incorporation of a sulfonamide group into the quinoline scaffold has been a strategy in the development of various therapeutic agents. Quinoline-sulfonamide hybrids have been investigated for their antimicrobial and anticancer activities. For instance, certain quinoline-sulfonamide metal complexes have shown promising antibacterial and antifungal properties. scbt.com The sulfonamide group can act as a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its biological target.

Thiazole Moiety: The thiazole ring is another important heterocyclic moiety known to impart diverse pharmacological activities, including antimicrobial and anticancer effects, when incorporated into larger molecules. nih.govphytobank.ca Hybrid molecules combining quinoline and thiazole rings have been synthesized and evaluated for their biological potential. For example, some quinoline-thiazole derivatives have demonstrated cytotoxic activity against cancer cell lines. nih.gov The introduction of a thiazole moiety to the this compound scaffold could lead to novel compounds with enhanced or new biological activities. Research on quinoline-thiazole hybrids has indicated that the nature and position of substituents on the thiazole and quinoline rings play a crucial role in their antimicrobial and anticandidal activities. google.com.na

Phosphine Oxide Moiety: The phosphine oxide group is another functional moiety that has been incorporated into quinoline structures to create hybrid compounds with potential therapeutic applications. nih.gov Research on phosphine oxide indenoquinoline derivatives has shown that these compounds can act as topoisomerase I inhibitors and exhibit antiproliferative activity against cancer cell lines. nih.gov The introduction of a phosphine oxide group can influence the electronic and steric properties of the parent molecule, potentially leading to enhanced biological effects. For instance, in a series of indenoquinoline derivatives, the presence of a phosphine oxide group was found to be important for the inhibitory activity against topoisomerase 1. nih.gov

Design Principles for Enhanced Biological Potency and Selectivity

The design of potent and selective therapeutic agents based on the this compound scaffold involves strategic modifications to its structure. These modifications aim to optimize the compound's physicochemical properties and to exploit synergistic effects through the creation of hybrid molecules.

The phenylmethoxy group at the 8-position, for example, impacts the compound's lipophilicity. Modifications to the phenyl ring of this group, such as the introduction of polar substituents, could modulate solubility. The acetyl group at the 5-position is a key site for chemical reactions, allowing for the introduction of a wide range of functional groups that can influence the molecule's interaction with biological targets and its pharmacokinetic profile.

The following table illustrates how different substituents on the quinoline ring can affect key physicochemical properties, based on data from related quinoline derivatives.

| Compound | Molecular Weight ( g/mol ) | Predicted logP | Aqueous Solubility (mg/mL) | Key Insight | Reference |

| This compound | 277.32 | 3.5 | <0.1 | The phenylmethoxy group contributes to lower aqueous solubility. | |

| 8-Methoxyquinoline-5-sulfonamide | 292.31 | 2.8 | 1.2 | The sulfonamide group can improve aqueous solubility compared to a phenylmethoxy group. | |

| 5-Fluoro-8-methoxyquinoline | 177.18 | 2.4 | 5.6 | Smaller, more polar substituents can enhance solubility. |

This table presents data for illustrative purposes based on related quinoline structures to highlight general trends in how derivatization can impact physicochemical properties.

Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy in drug design to achieve synergistic effects or to develop agents with dual mechanisms of action. The this compound scaffold is a suitable platform for creating such hybrid compounds.

For example, this scaffold could be linked to other biologically active moieties known to act on different targets. This approach has been successfully applied to other quinoline derivatives to create dual inhibitors. The concept is to design a molecule that can simultaneously modulate multiple pathways involved in a disease process, potentially leading to improved efficacy and a lower likelihood of developing drug resistance. The combination of the quinoline core with other heterocyclic systems like triazine has been explored to develop dual inhibitors of enzymes such as COX-2 and 15-LOX.

The following table provides examples of hybrid compounds based on the quinoline scaffold and their intended dual-action mechanisms.

| Hybrid Compound Class | Fused Moieties | Potential Dual Mechanism/Synergistic Effect | Reference |

| Quinoline-Triazine Hybrids | Quinoline, 1,2,4-Triazine | Dual inhibition of COX-2 and 15-LOX for anti-inflammatory effects. | |

| Ferrocenyl Quinoline-Benzimidazole Hybrids | Quinoline, Benzimidazole, Ferrocene | Multi-stage antimalarial activity. | |

| Quinoline-Chalcone Hybrids | Quinoline, Chalcone | Enhanced antiproliferative activity against cancer cells. |

This table showcases examples of hybrid design principles from the broader class of quinoline derivatives that could be conceptually applied to the this compound scaffold.

Preclinical Evaluation and Translational Aspects of Quinoline Based Compounds

In Vitro Efficacy Assessments

The initial stages of preclinical evaluation involve a battery of in vitro assays to determine the biological activity of a compound at a cellular level. These tests are fundamental for establishing a preliminary understanding of a compound's potential therapeutic utility.

Cell-Based Assays for Antiproliferative and Antimicrobial Potency

Research into the biological activities of 5-Acetyl-8-(phenylmethoxy)quinoline has indicated its potential as both an antiproliferative and antimicrobial agent. Studies suggest that the mechanism of action for its antiproliferative effects may involve the induction of apoptosis through DNA binding. The core quinoline (B57606) structure, particularly with substitutions at the 5 and 8 positions, is thought to be crucial for this cytotoxic activity. Compounds with a similar structure have demonstrated cytotoxic effects against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and A549 (lung cancer). The presence of an aromatic amine moiety at the 8-position, such as the phenylmethoxy group in the target compound, is believed to enhance its affinity for DNA, thereby disrupting cellular processes in cancerous cells.

In the realm of antimicrobial activity, quinoline derivatives, including compounds structurally related to this compound, have been shown to inhibit bacterial DNA replication by targeting enzymes like DNA helicotropin. This mechanism confers significant antibacterial properties against a range of pathogens.

While specific data for this compound is limited, the table below summarizes findings for closely related quinoline derivatives.

| Activity Type | Test Organism/Cell Line | Efficacy (IC50/MIC) |

| Antimicrobial | Staphylococcus aureus | MIC = 12.5 nmol/mL |

| Escherichia coli | MIC = 12.5 nmol/mL | |

| Antiproliferative | HCT-116 | Effective (IC50 not specified) |

| HeLa | Effective (IC50 not specified) | |

| A549 | Effective (IC50 not specified) | |

| Note: The data presented is for compounds structurally similar to this compound and may not be directly representative of its specific activity. |

Comparative Analysis of Efficacy against Reference Drugs

A comprehensive understanding of a new compound's potential requires a comparative analysis of its efficacy against established standard-of-care drugs. For antiproliferative agents, this often involves benchmarking against well-known chemotherapeutics, while antimicrobial candidates are compared to existing antibiotics.

Currently, there is a lack of publicly available studies that directly compare the in vitro efficacy of this compound against reference drugs for either its antiproliferative or antimicrobial activities. Such comparative studies are essential to gauge its relative potency and potential advantages over existing therapies. For instance, studies on other novel quinoline derivatives have demonstrated favorable activity when compared to drugs like mefloquine (B1676156) in the context of anti-malarial research or doxorubicin (B1662922) in cancer studies. mdpi.comchemicalbook.com Future research on this compound should include these critical comparative analyses.

In Vivo Pharmacological Studies

Following promising in vitro results, the evaluation of a compound progresses to in vivo models to assess its efficacy and physiological effects within a living organism.

Efficacy in Animal Models of Disease (e.g., malaria, leishmaniasis, cancer)

There is currently no specific published data on the efficacy of this compound in animal models of malaria, leishmaniasis, or cancer. However, the broader class of quinoline derivatives has a well-established history in this area. For example, quinine (B1679958) and chloroquine (B1663885) are cornerstone anti-malarial drugs. mdpi.com More recently synthesized quinoline derivatives have shown significant antitumor activity in vivo. For instance, 8-hydroxy-2-quinolinecarbaldehyde was found to completely inhibit the growth of Hep3B hepatocellular carcinoma xenografts in nude mice. nih.gov These findings suggest that the quinoline scaffold, which is central to this compound, holds therapeutic promise, warranting future in vivo investigation of this specific compound.

Behavioral and Physiological Effects in Model Organisms (e.g., Zebrafish)

The zebrafish (Danio rerio) has emerged as a powerful model organism for toxicological and pharmacological screening. Studies on various quinoline compounds in zebrafish have provided valuable insights. For example, some quinoline derivatives have been shown to protect against aminoglycoside-induced hair cell death in the lateral line of zebrafish larvae. nih.gov Conversely, a related compound, Quinoline Yellow, has been identified as a potent teratogen in zebrafish embryos, causing significant developmental abnormalities. nih.gov

As of now, there are no specific studies detailing the behavioral or physiological effects of this compound in zebrafish. Such studies would be instrumental in identifying potential toxicity and off-target effects early in the development process.

Rational Drug Design and Optimization Strategies

The development of a promising lead compound like this compound into a clinical candidate involves a process of rational drug design and optimization. This iterative cycle of design, synthesis, and testing aims to improve the compound's potency, selectivity, and pharmacokinetic properties while minimizing its toxicity.

A key strategy in rational drug design is to understand the structure-activity relationship (SAR) of a series of related compounds. By systematically modifying the chemical structure and observing the effects on biological activity, medicinal chemists can identify which parts of the molecule are essential for its desired effects and which can be altered to improve its properties. For quinoline derivatives, studies have shown that substituents at the C5 and C8 positions can significantly impact their biological activity. For example, the acetyl group at the C5 position may participate in hydrogen bonding, influencing target selectivity.

Molecular modeling and computational chemistry play a crucial role in this process. Techniques like molecular docking can predict how a compound will bind to its target protein, providing insights into the key interactions that drive its activity. niscpr.res.in This information can then be used to design new analogs with improved binding affinity. For instance, docking studies of 2-acetyl quinoline analogues against the Epidermal Growth Factor Receptor (EGFR) have been used to predict their inhibitory potential. niscpr.res.in

Optimization strategies often focus on improving the ADMET properties of a lead compound. For example, if a compound has poor solubility, chemical modifications can be made to increase its polarity. If a compound is rapidly metabolized, the parts of the molecule susceptible to metabolic breakdown can be altered to improve its stability. This process often involves a multi-parameter optimization, where improvements in one property must be balanced against potential negative impacts on others.

The following table outlines common strategies used in the rational design and optimization of quinoline-based compounds.

| Strategy | Goal | Example Application |

| Structure-Activity Relationship (SAR) Studies | Identify key functional groups for activity and selectivity. | Modifying substituents at the 5 and 8 positions of the quinoline ring to enhance anticancer efficacy. |

| Bioisosteric Replacement | Replace a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetics. | Replacing a metabolically liable group with a more stable one. |

| Structure-Based Drug Design | Use the 3D structure of the target protein to design compounds with improved binding. | Using molecular docking to guide the design of new EGFR inhibitors. niscpr.res.in |

| Fragment-Based Drug Design | Identify small molecular fragments that bind to the target and then link them together to create a more potent lead. | A common strategy for novel target classes. |

| Pharmacophore Modeling | Create a model of the essential steric and electronic features required for biological activity to guide the design of new compounds. | Identifying the key features of quinoline derivatives necessary for their anti-inflammatory activity. |

| Prodrug Approach | Attach a promoiety to the active drug to improve its delivery or pharmacokinetic properties, which is then cleaved in the body to release the active compound. | Improving the oral bioavailability of a poorly absorbed drug. |

Conclusion and Future Research Directions

Current Challenges in Quinoline-Based Drug Development

The journey of bringing quinoline-based drugs from the laboratory to clinical use is fraught with challenges. A primary obstacle is the emergence of drug resistance, particularly in the context of antimicrobial and antimalarial therapies. nih.govnih.gov For instance, the efficacy of established quinoline (B57606) antimalarials like chloroquine (B1663885) has been significantly diminished by resistant parasite strains, necessitating a continuous search for novel agents. nih.govnih.gov

Emerging Trends in Synthetic and Medicinal Chemistry of Quinolines

In response to the challenges, chemists are developing innovative synthetic strategies. Modern methodologies are moving towards greener and more efficient processes, such as microwave-assisted synthesis, ultrasound-promoted reactions, and one-pot multicomponent reactions. benthamdirect.comrsc.orgnih.gov These techniques often result in higher yields, shorter reaction times, and a reduction in chemical waste compared to classical methods like the Skraup synthesis. nih.govrsc.orgnih.gov The use of recyclable catalysts and photocatalytic reactions also represents a significant advancement in the sustainable synthesis of quinoline derivatives. benthamdirect.commdpi.com

From a medicinal chemistry perspective, a key trend is the development of hybrid molecules. This approach involves combining the quinoline scaffold with other pharmacologically active moieties, such as pyrazole, imidazole, or triazole, to create a single molecule with potentially synergistic or enhanced biological activity. nih.govrsc.org This strategy has been employed to develop more potent antileishmanial and anticancer agents. nih.govrsc.org Additionally, the use of computational chemistry, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) prediction, and molecular docking is becoming increasingly integral to the rational design of new quinoline-based drugs, helping to predict their pharmacokinetic properties and binding interactions with biological targets. nih.govnih.gov

Potential for 5-Acetyl-8-(phenylmethoxy)quinoline and its Analogs as Lead Compounds

This compound itself serves as a valuable building block in synthetic chemistry for the creation of more complex heterocyclic compounds. Its structure, featuring an acetyl group at the 5-position and a phenylmethoxy (benzyloxy) group at the 8-position, is ripe for modification. phytobank.ca Research indicates that quinoline derivatives with substitutions at the C5 and C8 positions have shown potential biological activities, including antibacterial and anticancer effects.

The specific functional groups of this compound are crucial to its potential. The acetyl group at the C5 position may participate in hydrogen bonding, which can influence its selectivity for biological targets. The larger phenylmethoxy group at the C8 position, while reducing aqueous solubility, can be modified to fine-tune the compound's properties. Structure-activity relationship (SAR) studies on related quinoline compounds have shown that the nature and position of substituents are critical determinants of pharmacological activity. nih.govresearchgate.net For example, introducing different groups can enhance antiproliferative activity or modulate target specificity. nih.govfrontiersin.org Therefore, this compound and its analogs represent a promising starting point for developing lead compounds with tailored therapeutic properties.

Prospects for Clinical Translation and Therapeutic Innovation

The versatile quinoline scaffold continues to be a cornerstone of drug discovery, with significant prospects for future therapeutic innovations. nih.govrsc.org The development of quinoline-based kinase inhibitors is a particularly active area of research, offering potential new treatments for various cancers by targeting the signaling pathways that drive tumor growth. nih.govnih.gov The anti-inflammatory properties of certain quinoline derivatives are also being explored for treating chronic inflammatory diseases. researchgate.netbenthamdirect.com

Furthermore, the unique ability of some quinoline derivatives to interact with multiple biological targets makes them promising candidates for treating complex multifactorial diseases like Alzheimer's. nih.gov The clinical translation of new quinoline drugs will depend on successfully navigating the challenges of resistance and toxicity. The emerging trends in synthetic and medicinal chemistry—from green synthesis to hybrid drug design and computational modeling—provide the tools necessary to optimize the efficacy and safety of these compounds. mdpi.comnih.gov As researchers continue to unlock the vast potential of this heterocyclic system, quinoline derivatives are poised to remain a significant source of novel therapeutics for a wide range of diseases. nih.govorientjchem.org

Q & A

[Basic] What are the established synthetic routes for 5-Acetyl-8-(phenylmethoxy)quinoline, and how do reaction conditions influence acetyl group positioning?

Methodological Answer:

The synthesis of this compound can be achieved through Fries rearrangement or direct acetylation of 8-hydroxyquinoline derivatives. For example, 8-hydroxyquinoline undergoes acetylation using acetyl chloride in the presence of AlCl₃ as a catalyst, forming an acetate ester that rearranges to the acetyl derivative at the 5-position . Key factors include:

- Catalyst selection : AlCl₃ promotes electrophilic substitution at the para position relative to the hydroxyl group.

- Temperature control : Reactions performed at 0–5°C minimize side reactions (e.g., over-acetylation) .

- Protecting groups : The phenylmethoxy group at position 8 must be stabilized during synthesis to prevent cleavage under acidic conditions .

[Basic] Which spectroscopic techniques are critical for confirming the structure of this compound, and what key spectral markers should be prioritized?

Methodological Answer:

A combination of ¹H/¹³C NMR , X-ray crystallography , and FT-IR is essential:

- NMR :

- X-ray diffraction : Resolves bond lengths and angles, particularly the acetyl group’s orientation relative to the quinoline core .

- FT-IR : Strong C=O stretch (~1680 cm⁻¹) and C-O-C (phenylmethoxy) at ~1250 cm⁻¹ .

[Advanced] How can computational methods like DFT predict the electronic properties and reactivity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can:

- Optimize geometry : Compare computed bond lengths/angles with X-ray data to validate structural models .

- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict charge-transfer behavior and redox stability. For 8-hydroxyquinoline derivatives, HOMO localization on the hydroxyl/acetyl groups correlates with metal-chelation capacity .

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for reactivity predictions (e.g., acetyl group’s susceptibility to nucleophilic attack) .

Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM .

[Advanced] What strategies resolve contradictions in stability data of 8-hydroxyquinoline derivatives under varying pH conditions?

Methodological Answer:

Stability discrepancies arise from pH-dependent tautomerism (hydroxyl vs. zwitterionic forms) and hydrolysis of the acetyl/phenylmethoxy groups . To address this:

- pH-controlled stability assays : Use UV-Vis spectroscopy to monitor degradation (e.g., absorbance shifts at 270 nm for quinoline backbone) across pH 2–12 .

- Accelerated aging studies : Perform thermal gravimetric analysis (TGA) at 25–100°C to model shelf-life under acidic/alkaline conditions .

- HPLC-MS : Identify degradation products (e.g., free 8-hydroxyquinoline or benzoic acid derivatives) to infer cleavage pathways .

[Advanced] How to design experiments to assess the impact of phenylmethoxy substitution on the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Synthesis of metal complexes : React the compound with transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures. Monitor stoichiometry via Job’s method .

- Spectroscopic titration : Use UV-Vis to track ligand-to-metal charge transfer (LMCT) bands. For example, Cu²⁺ complexes often show d-d transitions at 600–800 nm .

- X-ray absorption spectroscopy (XAS) : Resolve coordination geometry (e.g., square planar vs. octahedral) and bond distances .

- DFT-MD simulations : Model metal-ligand binding energies and compare with experimental stability constants (log K) .

[Basic] What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. The compound may cause irritation (Category 2 Skin/Eye Irritant) .

- Ventilation : Work in a fume hood to prevent inhalation of dust/volatiles .

- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers under nitrogen, away from oxidizers .

[Advanced] How can researchers evaluate the environmental persistence and degradation pathways of this compound?

Methodological Answer:

- OECD 301 biodegradation test : Incubate with activated sludge to measure BOD₅ (biological oxygen demand). Low BOD₅ (<20%) indicates recalcitrance .

- Photolysis studies : Expose to UV light (λ = 254 nm) and analyze by LC-MS for photoproducts (e.g., quinoline ring-opening products) .

- Ecotoxicity assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (EC₅₀). Correlate with log P values to predict bioaccumulation .

[Advanced] What methodologies are used to analyze the tautomeric equilibrium of this compound in solution?

Methodological Answer:

- ¹H NMR variable-temperature (VT-NMR) : Monitor chemical shifts of hydroxyl/acetyl protons to detect tautomerization (e.g., coalescence temperature analysis) .

- UV-Vis pH titrations : Plot absorbance vs. pH to determine pKa values for hydroxyl group deprotonation .

- Computational pKa prediction : Use COSMO-RS or DFT to model protonation states and compare with experimental data .

[Basic] How does the phenylmethoxy group influence the solubility and crystallinity of this compound compared to unsubstituted 8-hydroxyquinoline?

Methodological Answer:

- Solubility tests : Compare in polar (DMSO, ethanol) vs. nonpolar (hexane) solvents. The phenylmethoxy group enhances lipophilicity (log P increases by ~1.5) .

- DSC/TGA analysis : Measure melting points and decomposition temperatures. Bulky substituents like phenylmethoxy reduce crystallinity, broadening DSC endotherms .

- Powder XRD : Assess lattice packing efficiency; aromatic substituents often induce π-π stacking, improving thermal stability .

[Advanced] What advanced techniques characterize the excited-state dynamics of this compound for photophysical applications?

Methodological Answer:

- Time-resolved fluorescence spectroscopy : Measure lifetime (τ) using TCSPC to study intersystem crossing (ISC) efficiency .

- Transient absorption spectroscopy : Identify triplet-triplet absorption bands (e.g., 450–500 nm) to map energy transfer pathways .

- Theoretical TD-DFT : Simulate excited-state geometries and compare with experimental Stokes shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.